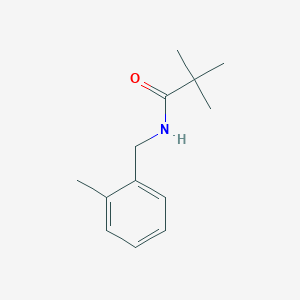
N-(2-Methylbenzyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylbenzyl)pivalamide is an organic compound that belongs to the class of amides It is derived from pivalic acid and 2-methylbenzylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbenzyl)pivalamide typically involves the reaction of 2-methylbenzylamine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and increases the reproducibility of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylbenzyl)pivalamide undergoes various chemical reactions, including:
Lateral Lithiation: This reaction involves the lithiation of the nitrogen and the methyl group at position 2 using tert-butyllithium at -78°C.
Common Reagents and Conditions
Lateral Lithiation: tert-Butyllithium (t-BuLi) at -78°C.
Dehydration: Trifluoroacetic acid (TFA) is often used to facilitate the dehydration process.
Major Products Formed
Tetrahydroisoquinolines: Formed through cyclization and dehydration reactions.
Alkenes: Formed through dehydration within the substituted side chain.
Aplicaciones Científicas De Investigación
N-(2-Methylbenzyl)pivalamide has several applications in scientific research:
Synthetic Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including tetrahydroisoquinolines.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(2-Methylbenzyl)pivalamide involves its ability to undergo lateral lithiation and subsequent reactions with electrophiles. The lithiation process activates the compound, allowing it to form new bonds and create complex structures. The presence of the pivaloyl group enhances the stability of the intermediate species, facilitating the formation of the desired products .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Methylbenzyl)-N,N-dimethylurea: Similar in structure but contains a dimethylurea group instead of a pivalamide group.
N-(2-Methoxybenzyl)pivalamide: Contains a methoxy group at the 2-position instead of a methyl group.
Uniqueness
N-(2-Methylbenzyl)pivalamide is unique due to its ability to undergo lateral lithiation and form a variety of substituted derivatives. The presence of the pivaloyl group provides additional stability to the intermediate species, making it a valuable compound in synthetic chemistry .
Propiedades
IUPAC Name |
2,2-dimethyl-N-[(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-5-6-8-11(10)9-14-12(15)13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMFYJDZHTDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














